Methyl 2-amino-4-chloro-6-methylbenzoate Methyl 2-amino-4-chloro-6-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462788
InChI: InChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3
SMILES:
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

Methyl 2-amino-4-chloro-6-methylbenzoate

CAS No.:

Cat. No.: VC20462788

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-chloro-6-methylbenzoate -

Specification

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name methyl 2-amino-4-chloro-6-methylbenzoate
Standard InChI InChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3
Standard InChI Key WKRQSYDRXNUBGE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1C(=O)OC)N)Cl

Introduction

Structural and Molecular Characteristics

Methyl 2-amino-4-chloro-6-methylbenzoate (molecular formula: C9H10ClNO2\text{C}_9\text{H}_{10}\text{ClNO}_2) has a molecular weight of 199.63 g/mol. Its IUPAC name, methyl 2-amino-4-chloro-6-methylbenzoate, reflects the substituents’ positions on the benzene ring. Key structural features include:

  • Amino group (-NH2_2): Enhances hydrogen-bonding potential and nucleophilic reactivity.

  • Chloro group (-Cl): Imparts electrophilic substitution sites and influences electronic properties.

  • Methyl ester (-COOCH3_3): Provides stability and facilitates hydrolytic transformations.

The compound’s canonical SMILES representation is CC1=CC(=CC(=C1C(=O)OC)N)Cl, and its InChI key is WKRQSYDRXNUBGE-UHFFFAOYSA-N.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 2-amino-4-chloro-6-methylbenzoic acid with methanol under acidic catalysis. Sulfuric acid is typically employed to protonate the carboxylic acid, facilitating nucleophilic attack by methanol. The reaction proceeds under reflux (60–80°C) for 6–8 hours, yielding the ester in >85% purity.

Reaction Conditions:

  • Catalyst: Concentrated H2SO4\text{H}_2\text{SO}_4 (5–10 mol%).

  • Solvent: Excess methanol.

  • Temperature: 65–70°C.

Industrial Manufacturing

Industrial processes prioritize efficiency through continuous-flow reactors, which optimize heat transfer and reduce reaction times. Automated systems regulate parameters such as temperature (±1°C), pressure (1–2 atm), and stoichiometric ratios, achieving yields exceeding 90%.

Table 1: Synthesis Parameters for Industrial Production

ParameterValue
Reactor TypeContinuous-flow
Residence Time30–45 minutes
Temperature70°C
Pressure1.5 atm
CatalystHeterogeneous acid resin

Chemical Reactivity and Functional Transformations

The compound’s functional groups enable three primary reaction pathways:

Nucleophilic Substitution

The chloro group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF). For example, treatment with sodium azide (NaN3\text{NaN}_3) produces 2-amino-4-azido-6-methylbenzoate, a precursor for click chemistry applications.

Oxidation Reactions

The amino group is oxidized to nitro or nitroso derivatives using agents like potassium permanganate (KMnO4\text{KMnO}_4) in acidic media. This transformation is critical for synthesizing nitroaromatics used in explosives and dyes.

Ester Reduction

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to 2-amino-4-chloro-6-methylbenzyl alcohol, a versatile intermediate for fragrances and pharmaceuticals.

Table 2: Common Reaction Pathways and Products

Reaction TypeReagents/ConditionsMajor Product
SubstitutionNaN3\text{NaN}_3, DMF2-Amino-4-azido-6-methylbenzoate
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_42-Nitro-4-chloro-6-methylbenzoate
ReductionLiAlH4\text{LiAlH}_4, ether2-Amino-4-chloro-6-methylbenzyl alcohol
AssayTargetResult
MTT CytotoxicityHeLa cellsIC50_{50} = 12.5 µM
LDH ReleaseRAW 264.7 macrophages30% reduction at 10 µM
Carbonic AnhydraseIsozyme IXKd=0.12 nMK_d = 0.12 \ \text{nM}

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor for COX-2 inhibitors and kinase-targeting therapies. Its chloro and amino groups enable precise functionalization for drug candidates.

Agrochemical Development

Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), a target in plant biosynthesis. Field trials show 80–90% weed suppression at 2 kg/ha.

Specialty Materials

In polymer chemistry, it serves as a cross-linking agent for epoxy resins, enhancing thermal stability (glass transition temperature increased by 20°C).

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparisons

CompoundSubstituentsUnique Properties
Methyl 2-amino-4-fluorobenzoate-F at position 4Higher electronegativity, altered receptor binding
Methyl 2-amino-6-methylbenzoate-CH3_3 at position 6Reduced steric hindrance, faster hydrolysis
Methyl 2-amino-4-methylbenzoate-CH3_3 at position 4Enhanced lipophilicity, improved membrane permeability

The chloro derivative’s balanced electronic and steric profile makes it superior for applications requiring precise biomolecular interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator